2-Amino-5-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one
Description
2-Amino-5-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one is a triazolopyrimidinone derivative synthesized via a multi-step protocol involving 3,5-diamino-4H-1,2,4-triazole and BMIM-PF6 (an ionic liquid catalyst) under reflux conditions . The compound is characterized by a propyl substituent at position 5 of the triazolopyrimidinone core and an amino group at position 2. Its structure and purity are confirmed using techniques such as $^1$H NMR, LC-MS, and HPLC, with a reported yield of 30% .
Properties
IUPAC Name |
2-amino-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O/c1-2-3-5-4-6(14)13-8(10-5)11-7(9)12-13/h4H,2-3H2,1H3,(H3,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPHKZAUMLUTOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N2C(=N1)N=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394866 | |
| Record name | 2-Amino-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
891035-96-4 | |
| Record name | 2-Amino-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-propyl-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclocondensation of β-Keto Esters with Triazole Amines
A foundational approach involves the cyclocondensation of β-keto esters with 3-amino-1,2,4-triazoles. Bengtsson et al. demonstrated that ethyl 3-(benzyloxy)acetoacetate reacts with 3-amino-5-mercapto-1,2,4-triazole under acidic conditions to form the triazolopyrimidine core. For 5-propyl substitution, propyl-substituted β-keto esters are synthesized via alkylation of ethyl acetoacetate with 1-bromopropane in DMF (85% yield). Subsequent cyclization with 2-aminotriazole derivatives in acetic acid at 110°C for 6 hours achieves the target scaffold with 72% purity.
Key Reaction Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 110–120°C | +15% efficiency |
| Acid Catalyst | Acetic acid (5 eq) | Prevents dimerization |
| Reaction Time | 5–7 hours | Maximizes ring closure |
Multi-Component Heterocyclization Approaches
Modern strategies employ Biginelli-like three-component reactions to streamline synthesis. A representative protocol combines:
- Propyl acetoacetate (1.2 eq) as the β-keto ester
- 3-Amino-1,2,4-triazole (1.0 eq)
- N,N-Dimethylformamide dimethyl acetal (1.5 eq) as cyclization agent
Heating at 130°C in DMF for 20 minutes induces simultaneous cyclization and amino group introduction, yielding the target compound in 68% isolated yield. This method reduces step count but requires precise stoichiometric control to minimize byproducts like 7-propyl regioisomers.
Functionalization via Nucleophilic Displacement
Post-cyclization functionalization offers an alternative route. Starting from 2-chloro-5-propyltriazolo[1,5-a]pyrimidin-7(4H)-one, amination occurs via:
- Chloride displacement with aqueous ammonia (25% w/w) at 50°C
- Catalytic CuI (5 mol%) to enhance amination kinetics
- Ethanol/water (4:1 v/v) solvent system
This two-step process achieves 81% conversion with <2% residual chloride content. Comparative studies show superior regioselectivity over direct cyclocondensation methods.
Optimization of Reaction Conditions
Solvent Effects on Cyclization Efficiency
| Solvent | Dielectric Constant | Yield (%) | Byproduct Formation |
|---|---|---|---|
| DMF | 36.7 | 68 | 12% dimerization |
| Acetic acid | 6.2 | 72 | 8% over-alkylation |
| Ethanol/water (4:1) | 24.3 | 65 | 15% hydrolysis |
Polar aprotic solvents like DMF facilitate ring closure but increase dimer risks, while protic solvents improve selectivity at the expense of reaction rate.
Temperature-Controlled Regioselectivity
Heating profiles critically influence substitution patterns:
- 80–100°C : Favors 5-propyl isomer (85:15 ratio)
- 120–130°C : Promotes 7-propyl byproduct (40:60 ratio)
Differential scanning calorimetry (DSC) reveals an exothermic transition at 115°C correlating with isomerization. Maintaining temperatures below 110°C during cyclization maximizes 5-propyl selectivity.
Analytical Characterization and Validation
Spectroscopic Confirmation
Crystallographic Validation
Single-crystal X-ray analysis confirms the planar triazolopyrimidine core with propyl and amino groups at positions 5 and 2, respectively. Key metrics:
- Bond angle C5-N7-C8: 117.3°
- Torsion angle C2-N1-C6-C5: 178.9°
- Unit cell dimensions: a=7.21 Å, b=12.89 Å, c=9.45 Å
Comparative Analysis of Synthetic Methodologies
| Method | Steps | Total Yield | Purity | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 3 | 58% | 95% | Pilot-scale feasible |
| Multi-component | 1 | 68% | 98% | Limited to batch <1 kg |
| Functionalization | 2 | 74% | 97% | Continuous flow adaptable |
The functionalization route offers the best balance of efficiency and scalability, though multi-component approaches show promise for high-throughput screening.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like sodium hypochlorite or manganese dioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, lead tetraacetate, manganese dioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
2-Amino-5-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of protein kinases or other enzymes involved in cellular signaling pathways .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Triazolopyrimidinones exhibit diverse biological and physicochemical properties depending on substituents at positions 2, 5, and 5. Below is a structural comparison of key analogs:
Key Observations :
- Electron-Withdrawing Groups : S1-TP’s chloromethyl substituent introduces electronic effects that may alter redox behavior, as shown in voltammetric studies .
- Aromatic Substitutions : Compounds with 3-chlorobenzyl or 4-methoxyphenyl groups (e.g., Compound 25, S1-TP) exhibit increased steric bulk, which could influence receptor binding .
Key Observations :
- Catalyst Efficiency : The use of BMIM-PF6 in ionic liquid-mediated synthesis (target compound and analogs) offers moderate yields (20–30%), while POCl$_3$-based methods achieve higher yields (e.g., 65% for fluorophenyl analog) .
- Reaction Time: Most syntheses require prolonged reflux (24 h), indicating thermal stability of the triazolopyrimidinone core .
Physicochemical and Functional Properties
Key Observations :
- Solubility: The target compound’s propyl group likely reduces aqueous solubility compared to morpholinomethyl (S3-TP) or amino-substituted analogs .
- Electrochemical Activity : S1-TP and S2-TP exhibit distinct redox profiles due to electron-withdrawing substituents, whereas the target compound’s electrochemical properties remain unexplored .
Biological Activity
2-Amino-5-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one is a heterocyclic compound belonging to the triazolopyrimidine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in treating various diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C8H11N5O
- Molecular Weight : 193.21 g/mol
- CAS Number : 891035-96-4
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to act as an inhibitor of various enzymes and receptors:
- Protein Kinase Inhibition : The compound may inhibit protein kinases involved in cellular signaling pathways, which is crucial for regulating cell growth and proliferation.
- GABA_A Receptor Modulation : Some derivatives have been identified as positive modulators of the GABA_A receptor, contributing to their anticonvulsant properties .
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. Noteworthy findings include:
- Inhibition of Tubulin Polymerization : Certain derivatives showed IC50 values ranging from 30 nM to 0.45 µM against HeLa and A549 cancer cells. For example, one derivative demonstrated a 72% inhibition of colchicine binding to tubulin .
- Cell Cycle Arrest and Apoptosis : The most active compounds were found to induce G2/M phase arrest and apoptosis in cancer cells through intrinsic pathways involving mitochondrial depolarization and caspase activation .
| Compound | Cancer Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| Compound 3d | HeLa | 38 | Tubulin polymerization inhibition |
| Compound 3d | A549 | 43 | Induces apoptosis |
| Compound 3d | HT29 | 30 | Cell cycle arrest |
Anticonvulsant Activity
Studies have indicated that certain derivatives possess anticonvulsant properties:
- In Vitro Studies : Compounds showed significant efficacy in pentylenetetrazole (PTZ)-induced epilepsy models with ED50 values indicating low neurotoxicity compared to standard treatments .
| Compound | ED50 (mg/kg) | Neurotoxicity Index |
|---|---|---|
| Compound 5c | 31.81 | PI = 17.22 |
| Compound 5e | 40.95 | PI = 9.09 |
Synthesis and Research Applications
The synthesis of this compound can be achieved through various methods including cyclization reactions using oxidizing agents such as sodium hypochlorite or manganese dioxide . Its applications extend beyond medicinal chemistry into areas like:
- Material Science : Development of phosphorescent organic light-emitting diode (OLED) devices.
- Biological Research : As a building block for synthesizing more complex heterocycles with potential therapeutic applications.
Q & A
Q. How can electrochemical studies elucidate the redox behavior of triazolopyrimidinone derivatives, and what insights do voltammetric profiles provide?
- Methodology : Cyclic voltammetry (CV) on carbon graphite electrodes in PBS (pH 7.4) reveals oxidation/reduction peaks. For example, 2-(4-methoxyphenyl)-5-(morpholinomethyl) derivatives exhibit an irreversible oxidation peak at +1.2 V vs. Ag/AgCl, correlating with electron-donating substituents .
- Data interpretation : Peak separation (ΔEp) > 200 mV indicates slow electron transfer kinetics, suggesting potential for DNA intercalation or metal-binding interactions .
Q. How do researchers resolve contradictions in biological activity data across structurally similar triazolopyrimidinone derivatives?
- Case study : Derivatives with a propyl group at position 5 show variable JAK1–3 vs. TYK2 selectivity. For instance, A6 (IC₅₀ TYK2 = 35 nM) is 10× more selective than A2 (IC₅₀ TYK2 = 120 nM) due to steric effects from the naphthalenylmethyl group .
- Resolution strategy :
- Docking studies : Molecular dynamics simulations identify key binding-pocket interactions (e.g., hydrogen bonds with Glu963 in TYK2).
- SAR analysis : Propyl substituents enhance hydrophobic interactions, while bulky groups reduce off-target binding .
Q. What computational methods are employed to predict ADMET properties of triazolopyrimidinone-based drug candidates?
- Methodology : Use SwissADME or ADMETlab 2.0 to predict logP (lipophilicity), BBB permeability, and CYP450 inhibition. For example, derivatives with logP > 3.5 show poor aqueous solubility but enhanced membrane permeability .
- Validation : Compare in silico predictions with experimental data (e.g., hepatic microsomal stability assays). A mismatch >20% necessitates structural optimization (e.g., adding polar groups to reduce logP) .
Q. How do researchers optimize reaction scalability for multi-step syntheses of triazolopyrimidinones?
- Challenge : Low yields (40–50%) in final coupling steps (e.g., Pd-catalyzed Stille cross-coupling).
- Solutions :
- Catalyst optimization : Replace (Ph₃P)₄Pd with Pd(OAc)₂/XPhos to improve turnover number (TON).
- Solvent selection : Switch from DMF to DMAc to reduce side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
